Cas no 887902-67-2 (methyl 2-(4-benzoylbenzamido)-1,3-benzothiazole-6-carboxylate)

methyl 2-(4-benzoylbenzamido)-1,3-benzothiazole-6-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 6-Benzothiazolecarboxylic acid, 2-[(4-benzoylbenzoyl)amino]-, methyl ester
- CHEMBL4644710
- SCHEMBL16562171
- methyl 2-(4-benzoylbenzamido)benzo[d]thiazole-6-carboxylate
- AKOS024604897
- 887902-67-2
- F1300-0018
- BDBM50544494
- methyl 2-(4-benzoylbenzamido)-1,3-benzothiazole-6-carboxylate
- methyl 2-[(4-benzoylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate
-
- Inchi: 1S/C23H16N2O4S/c1-29-22(28)17-11-12-18-19(13-17)30-23(24-18)25-21(27)16-9-7-15(8-10-16)20(26)14-5-3-2-4-6-14/h2-13H,1H3,(H,24,25,27)
- InChI Key: DZHVRSUZJWSLFJ-UHFFFAOYSA-N
- SMILES: S1C2=CC(C(OC)=O)=CC=C2N=C1NC(=O)C1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Computed Properties
- Exact Mass: 416.08307817g/mol
- Monoisotopic Mass: 416.08307817g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 6
- Complexity: 643
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 114Ų
Experimental Properties
- Density: 1.382±0.06 g/cm3(Predicted)
- pka: 7.82±0.70(Predicted)
methyl 2-(4-benzoylbenzamido)-1,3-benzothiazole-6-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1300-0018-15mg |
methyl 2-(4-benzoylbenzamido)-1,3-benzothiazole-6-carboxylate |
887902-67-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1300-0018-3mg |
methyl 2-(4-benzoylbenzamido)-1,3-benzothiazole-6-carboxylate |
887902-67-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1300-0018-25mg |
methyl 2-(4-benzoylbenzamido)-1,3-benzothiazole-6-carboxylate |
887902-67-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1300-0018-5mg |
methyl 2-(4-benzoylbenzamido)-1,3-benzothiazole-6-carboxylate |
887902-67-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
A2B Chem LLC | BA63706-25mg |
methyl 2-(4-benzoylbenzamido)-1,3-benzothiazole-6-carboxylate |
887902-67-2 | 25mg |
$360.00 | 2024-04-19 | ||
Life Chemicals | F1300-0018-20mg |
methyl 2-(4-benzoylbenzamido)-1,3-benzothiazole-6-carboxylate |
887902-67-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1300-0018-50mg |
methyl 2-(4-benzoylbenzamido)-1,3-benzothiazole-6-carboxylate |
887902-67-2 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1300-0018-20μmol |
methyl 2-(4-benzoylbenzamido)-1,3-benzothiazole-6-carboxylate |
887902-67-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1300-0018-40mg |
methyl 2-(4-benzoylbenzamido)-1,3-benzothiazole-6-carboxylate |
887902-67-2 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1300-0018-4mg |
methyl 2-(4-benzoylbenzamido)-1,3-benzothiazole-6-carboxylate |
887902-67-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
methyl 2-(4-benzoylbenzamido)-1,3-benzothiazole-6-carboxylate Related Literature
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
Additional information on methyl 2-(4-benzoylbenzamido)-1,3-benzothiazole-6-carboxylate
Professional Introduction to Methyl 2-(4-benzoylbenzamido)-1,3-benzothiazole-6-carboxylate (CAS No. 887902-67-2)
Methyl 2-(4-benzoylbenzamido)-1,3-benzothiazole-6-carboxylate (CAS No. 887902-67-2) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate molecular architecture, represents a convergence of benzoylbenzamido and benzothiazole moieties, which are well-documented for their diverse pharmacological properties.
The molecular structure of Methyl 2-(4-benzoylbenzamido)-1,3-benzothiazole-6-carboxylate incorporates a benzoylbenzamido group at the 2-position and a carboxylate ester at the 6-position of the benzothiazole core. This unique arrangement not only imparts distinct electronic and steric properties but also opens up avenues for further functionalization and derivatization, making it a valuable scaffold for drug discovery programs.
In recent years, there has been a surge in research focused on heterocyclic compounds due to their prevalence in biologically active molecules. Among these, benzothiazole derivatives have been extensively studied for their potential applications in antimicrobial, anti-inflammatory, and anticancer therapies. The presence of the benzoylbenzamido moiety in Methyl 2-(4-benzoylbenzamido)-1,3-benzothiazole-6-carboxylate suggests that this compound may exhibit enhanced binding affinity to biological targets, thereby increasing its therapeutic efficacy.
One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently implicated in various diseases, including cancer. The benzoylbenzamido group is known to interact with the ATP-binding pockets of kinases, thereby modulating their activity. Preclinical studies have demonstrated that similar benzoylbenzamido-containing compounds can effectively inhibit the growth of tumor cells by disrupting key signaling cascades.
The carboxylate ester functionality at the 6-position of the benzothiazole ring provides an additional site for interaction with biological targets. This ester group can be hydrolyzed under physiological conditions to release a free carboxylic acid, which may enhance the solubility and bioavailability of the compound. Furthermore, the carboxylic acid derivative can be further modified to introduce additional pharmacophores, thereby tailoring the compound's pharmacological profile to specific therapeutic needs.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of small molecules with high precision. Molecular docking studies have shown that Methyl 2-(4-benzoylbenzamido)-1,3-benzothiazole-6-carboxylate can bind effectively to several kinases, including EGFR and VEGFR. These kinases are known to be overexpressed in various cancers and are therefore attractive targets for drug development. The predicted binding interactions suggest that this compound may disrupt tumor growth by inhibiting angiogenesis and cell proliferation.
The synthesis of Methyl 2-(4-benzoylbenzamido)-1,3-benzothiazole-6-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the benzoylbenzamido group typically involves condensation reactions between appropriate precursors under acidic or basic conditions. The subsequent functionalization at the 6-position involves carboxylation reactions followed by esterification steps. These synthetic routes highlight the compound's complexity but also underscore its synthetic accessibility for medicinal chemists.
In conclusion, Methyl 2-(4-benzoylbenzamido)-1,3-benzothiazole-6-carboxylate represents a promising candidate for further exploration in drug discovery. Its unique molecular structure and predicted pharmacological properties make it an attractive scaffold for developing novel therapeutics against various diseases. As research continues to uncover new applications for heterocyclic compounds, Methyl 2-(4-benzoylbenzamido)-1,3-benzothiazole-6-carboxylate is poised to play a significant role in shaping the future of pharmaceutical innovation.
887902-67-2 (methyl 2-(4-benzoylbenzamido)-1,3-benzothiazole-6-carboxylate) Related Products
- 1368615-92-2(4-(2,3-dihydro-1H-inden-5-yl)-2-methylbutan-2-amine)
- 33244-95-0(3,5-dichloro-N-(propan-2-yl)benzamide)
- 89346-50-9(Pyridine, 4-(2-fluorophenyl)-)
- 2418715-20-3(2-(2-{(tert-butoxy)carbonylamino}ethyl)-3-hydroxy-4-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2229325-38-4(3-methoxy-5-(4-methoxypiperidin-4-yl)methylpyridine)
- 2229206-47-5(2-(2-methoxyquinolin-3-yl)-2-oxoacetic acid)
- 1706460-30-1(3-(azetidine-3-sulfonyl)-4-methyl-4H-1,2,4-triazole)
- 53185-69-6(Heptanedial)
- 2320606-23-1(1-{1-(3,5-dimethoxyphenyl)methylpiperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione)
- 864919-72-2(2-{3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}-N-phenylacetamide)



